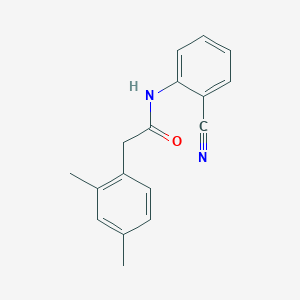

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide

Description

N-(2-Cyanophenyl)-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2-cyanophenyl group linked via an acetamide bridge to a 2,4-dimethylphenyl moiety. This structural configuration combines electron-withdrawing (cyano) and electron-donating (methyl) substituents, which influence its physicochemical and biological properties. The 2-cyanophenyl group may enhance polarity and hydrogen-bonding capacity, while the 2,4-dimethylphenyl moiety contributes to lipophilicity and steric effects.

Properties

IUPAC Name |

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-7-8-14(13(2)9-12)10-17(20)19-16-6-4-3-5-15(16)11-18/h3-9H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYXBORAOWZUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound this compound can be represented by the following structural formula:

This structure features a cyanophenyl group and a dimethylphenyl moiety, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanobenzoyl chloride with 2,4-dimethylphenylamine in the presence of a base. The reaction conditions must be optimized to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyanoacetamides have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that modifications in the phenyl rings influenced antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus flavus .

| Compound | Target Microorganism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| N-(4-substituted phenyl)-cyanoacetamides | Escherichia coli | High |

| N-arylacetamides | Candida albicans | Significant |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl ring enhance cytotoxicity .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 25 | N-(4-methoxyphenyl)-cyanoacetamide |

| Caco-2 (Colorectal) | 15 | N-(3-nitrophenyl)-cyanoacetamide |

The proposed mechanism for the biological activity of this compound involves interaction with specific biological targets such as enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies suggest that this compound may bind effectively to active sites on these targets, potentially inhibiting their function .

Case Studies

- Antimicrobial Efficacy : A study conducted on various cyanoacetamides demonstrated that specific structural modifications led to enhanced activity against resistant strains of bacteria. The inclusion of electron-withdrawing groups significantly improved antibacterial potency .

- Anticancer Screening : In a high-throughput screening of a library of compounds, several analogs of this compound exhibited promising anticancer activity against multicellular spheroids derived from human cancer cell lines. This approach highlighted the compound's potential in targeting solid tumors .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(2-cyanophenyl)-2-(2,4-dimethylphenyl)acetamide serves as a versatile building block in organic synthesis. Its structure allows for the modification of functional groups, facilitating the creation of more complex molecules. This property is crucial in developing new pharmaceuticals and materials.

Biological Applications

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In a study involving zymosan-induced acute peritonitis models, the compound significantly reduced leukocyte infiltration, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various human cancer cell lines. Notably, it demonstrated cytotoxicity against lung (NCI-H460), colon (HCA-7), and breast (MCF-7) cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Data Summary Table

The following table summarizes the biological activities and mechanisms of action for this compound:

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Zymosan model | - | Inhibition of leukocyte infiltration |

| Anticancer | NCI-H460 | 6.5 | Induction of apoptosis |

| Anticancer | HCA-7 | 10.5 | Inhibition of proliferation |

| Anticancer | MCF-7 | - | Apoptosis induction |

Case Studies

Study on Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory potential of related compounds, this compound was tested in zymosan-induced models. The results indicated a significant reduction in inflammatory markers, showcasing its therapeutic potential.

Evaluation of Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings revealed substantial cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Electron-Donating vs. Withdrawing Groups: The target compound’s 2,4-dimethylphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in , which may reduce solubility but enhance lipophilicity for membrane penetration .

Heterocyclic vs. Aromatic Substituents :

- Thiazole () and triazole () rings introduce hydrogen-bonding sites and rigidity, often enhancing receptor affinity compared to purely aromatic systems .

Substituent Positioning :

- 2,4-Dimethylphenyl (target) vs. 2,6-dimethylphenyl (): Ortho-methyl groups in 2,6-substitution may hinder rotational freedom, affecting conformational stability .

Physicochemical Properties

- Solubility: The 2-cyanophenyl group may improve aqueous solubility compared to halogenated analogs (), though methyl groups could counterbalance this effect .

- Thermal Stability: Crystalline acetamides with dichlorophenyl groups () exhibit higher melting points (>473 K) than non-halogenated variants, suggesting the target compound’s stability depends on substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.